

Introduction: The Unique Profile of 3-(Diphenylphosphino)propionic Acid (DPPPA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Diphenylphosphino)propionic acid

Cat. No.: B1598683

[Get Quote](#)

3-(Diphenylphosphino)propionic acid, commonly abbreviated as DPPPA, is a versatile organophosphorus compound that has carved a significant niche as a ligand in homogeneous catalysis. Unlike simple triarylphosphines like triphenylphosphine (PPh_3), DPPPA possesses a unique bifunctional structure: a trivalent phosphorus atom, which acts as a Lewis base to coordinate with transition metals, and a carboxylic acid group. This dual functionality is the cornerstone of its utility, offering modulated electronic properties, enhanced catalyst stability, and, most notably, a handle for imparting water solubility, enabling greener, aqueous-phase catalysis.

This guide serves as a technical resource for researchers and process chemists, detailing the strategic application of DPPPA in key catalytic transformations. We will explore the causality behind its effectiveness and provide robust, field-tested protocols for its implementation.

Property	Value	Source
CAS Number	2848-01-3	[1] [2]
Molecular Formula	$\text{C}_{15}\text{H}_{15}\text{O}_2\text{P}$	[3] [4]
Molecular Weight	258.25 g/mol	[2] [4]
Appearance	White to off-white solid	[2]
Melting Point	130-134 °C	[2] [3]

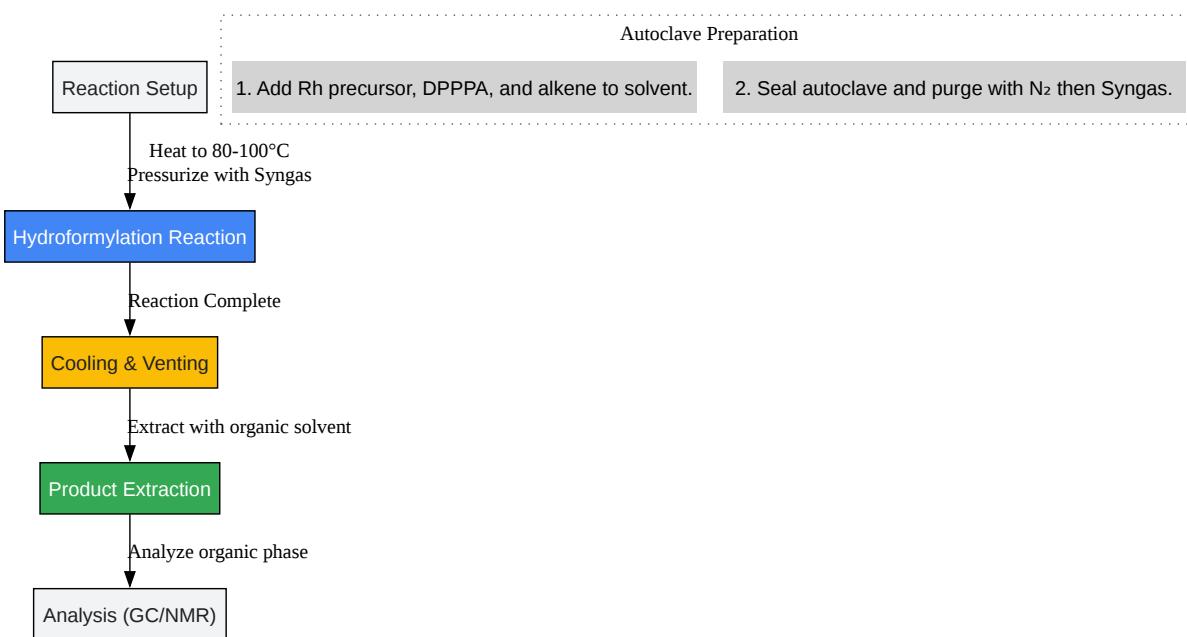
The Ligand's Role: Causality in Catalytic Cycles

In transition metal catalysis, ligands are not mere spectators; they are crucial controllers of the catalyst's reactivity, selectivity, and stability. DPPPA influences catalytic cycles through several mechanisms:

- **Steric and Electronic Tuning:** The diphenylphosphino group provides a well-defined steric bulk around the metal center. This bulk can favor specific reaction pathways, particularly the reductive elimination step in cross-coupling reactions, which is often accelerated by bulky ligands.^[5] Electronically, the phosphine is a strong σ -donor, which increases the electron density on the metal center, facilitating the crucial oxidative addition step.^[6]
- **Enhanced Solubility:** The carboxylic acid moiety is the ligand's defining feature. In the presence of a base, it is deprotonated to the carboxylate form, rendering the ligand and its corresponding metal complex water-soluble. This property is instrumental in developing biphasic catalytic systems, where the catalyst resides in the aqueous phase and the organic products in a separate phase, simplifying product isolation and catalyst recycling.^{[7][8]}
- **Secondary Coordination and Stabilization:** The carboxylate group can potentially act as a hemilabile ligand, transiently coordinating to the metal center. This can stabilize catalytic intermediates and prevent catalyst decomposition pathways like the formation of palladium black in Pd-catalyzed reactions.^[5]

Application I: Palladium-Catalyzed Cross-Coupling Reactions

DPPPA is an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation in modern organic synthesis.^[2]


A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.^[6] It is one of the most powerful methods for synthesizing biaryls, a common motif in pharmaceuticals.

Mechanism and the Role of DPPPA The catalytic cycle involves three primary steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron

compound, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[\[9\]](#) DPPPA plays a critical role by:

- Stabilizing the Pd(0) active species.
- Facilitating Oxidative Addition: The electron-donating nature of the phosphine ligand enhances the rate of this step.[\[6\]](#)
- Promoting Reductive Elimination: The steric bulk of the ligand helps to drive the final, product-forming step.[\[5\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Diphenylphosphino)propionic acid CAS#: 2848-01-3 [m.chemicalbook.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-(Diphenylphosphino)propionic acid | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [Introduction: The Unique Profile of 3-(Diphenylphosphino)propionic Acid (DPPPA)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598683#3-diphenylphosphino-propionic-acid-in-homogeneous-catalysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com